molecular formula C8H11NOS B3220278 (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol CAS No. 1194375-25-1

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

Cat. No.: B3220278
CAS No.: 1194375-25-1
M. Wt: 169.25 g/mol
InChI Key: VTKFAMFNFIYCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system, with a hydroxymethyl (-CH2OH) substituent at the 2-position of the thieno[3,2-c]pyridine scaffold. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for derivatives with antiplatelet or central nervous system (CNS)-targeted activities . Its CAS registry number is 1428233-87-7, and it is structurally related to clinically significant agents such as prasugrel, a potent antiplatelet drug .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFAMFNFIYCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228555
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-25-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thienopyridine core. The final step involves the reduction of the carbonyl group to yield the methanol derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and reduction reactions .

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol undergoes esterification with acyl chlorides or anhydrides. For example:

  • Reaction with acetic anhydride in pyridine yields the corresponding acetate ester .

  • 4-Cyanobenzoyl chloride reacts under Schotten-Baumann conditions to form 2-(4-cyanobenzamido) derivatives.

Key Data:

ReagentConditionsProduct YieldReference
Acetic anhydridePyridine, 25°C, 2 hr85%
4-Cyanobenzoyl chlorideDichloromethane, 0°C→RT78%

Oxidation to Carboxylic Acid

Controlled oxidation converts the hydroxymethyl group to a carboxylic acid. KMnO₄ in acidic conditions (H₂SO₄/H₂O) is commonly used . The reaction proceeds via a ketone intermediate, confirmed by NMR monitoring .

Mechanism:

 Thienopyridin 2 YL methanolH+KMnO4 Thienopyridin 2 YL carboxylic acid\text{ Thienopyridin 2 YL methanol}\xrightarrow[\text{H}^+]{\text{KMnO}_4}\text{ Thienopyridin 2 YL carboxylic acid}

Optimization Notes:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity .

  • Yields drop significantly with bulky alkyl halides (e.g., tert-butyl bromide) .

Nucleophilic Substitution via Tosylate Intermediate

The hydroxyl group is activated by tosyl chloride (TsCl) in pyridine, forming a tosylate intermediate. This intermediate undergoes substitution with nucleophiles (e.g., NaN₃, KCN) :

StepReagents/ConditionsApplication Example
TosylationTsCl, pyridine, 0°C95% conversion
Azide substitutionNaN₃, DMF, 60°C, 6 hr82% yield

Cross-Coupling Reactions

The thieno-pyridine core participates in Suzuki-Miyaura couplings when paired with aryl boronic acids. The hydroxymethyl group remains intact under Pd(PPh₃)₄ catalysis :

Example:

  • Coupling with 4-methoxyphenylboronic acid in toluene/EtOH (90°C, 12 hr) gives biaryl derivatives (73% yield) .

Reductive Amination

The alcohol is oxidized in situ to an aldehyde using Dess-Martin periodinane , followed by condensation with amines (e.g., 3,4,5-trimethoxyaniline ) and reduction with NaBH₃CN .

Critical Parameters:

  • pH control (buffered at 6–7) prevents over-oxidation .

  • Yields range from 65% to 88% for primary amines .

Protection/Deprotection Strategies

  • Silylation : Treatment with TBDMSCl /imidazole in DMF protects the hydroxyl group (94% yield) .

  • Deprotection : TBAF in THF removes the silyl group quantitatively .

Scientific Research Applications

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets. For example, in the context of its potential therapeutic effects, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 2-position modifications (e.g., -OH, -OAc) influence solubility and metabolic pathways. The hydroxymethyl group in the target compound increases hydrophilicity compared to acetate esters in prasugrel .
  • 5-position substituents (e.g., benzyl, fluorophenyl, cyanophenyl) dictate target selectivity. Bulky hydrophobic groups in prasugrel enhance P2Y12 receptor antagonism, while polar groups in CNS-active derivatives facilitate blood-brain barrier crossing .

Pharmacological Activities

Antiplatelet Activity

  • Hydroxymethyl may reduce potency compared to prasugrel’s acetate ester, which resists hydrolysis .
  • Prasugrel : Irreversible P2Y12 antagonist with 10-fold higher potency than clopidogrel due to optimized 5-position substituents .
  • Zhou et al.’s Compound C1 : Demonstrated superior antiplatelet activity to ticlopidine, attributed to electron-withdrawing substituents enhancing receptor binding .

CNS Activity

  • Oxadiazole Derivatives : Exhibit affinity for serotonin and dopamine receptors, making them candidates for schizophrenia and depression . The target compound’s polar hydroxymethyl group may limit CNS penetration compared to sulfonyl or oxadiazole groups.

Physicochemical and Crystallographic Properties

  • Crystal Packing : X-ray studies of prasugrel analogs reveal planar ester chains and half-chair conformations of the tetrahydropyridine ring, critical for molecular stability . The target compound’s hydroxymethyl group may introduce additional hydrogen-bonding interactions, altering crystal packing .

Biological Activity

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[3,2-c]pyridines, which are characterized by a fused thiophene and pyridine ring system. The presence of a hydroxymethyl group at the 2-position enhances its reactivity and potential biological interactions.

2. Anticancer Activity

Numerous studies have investigated the anticancer properties of tetrahydrothieno[3,2-c]pyridine derivatives, including this compound.

2.1 In Vitro Studies

  • Cell Viability Assays : In vitro assays have demonstrated that compounds based on the tetrahydrothieno[3,2-c]pyridine framework exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.1 μM to over 20 μM across different cell lines like HeLa and CEM .
CompoundCell LineIC50 (μM)
Compound AHeLa1.1
Compound BCEM2.3
Compound CL12102.8
  • Mechanism of Action : These compounds primarily exert their effects by inhibiting tubulin polymerization at the colchicine site, which disrupts microtubule dynamics essential for cancer cell proliferation .

2.2 Selectivity for Cancer Cells

Research indicates that certain derivatives of tetrahydrothieno[3,2-c]pyridine demonstrate selective toxicity towards cancer cells while sparing normal human cells. For example, compounds tested against peripheral blood mononuclear cells (PBMC) from healthy donors showed IC50 values exceeding 20 μM, suggesting a favorable therapeutic index .

3.1 P2Y12 Receptor Antagonism

Recent studies have highlighted the potential of tetrahydrothieno[3,2-c]pyridine derivatives as P2Y12 receptor antagonists. This receptor plays a critical role in platelet aggregation and thrombus formation:

  • Activity : Some analogs showed promising antiplatelet activity comparable to established drugs like prasugrel and aspirin .
AnalogActivity Level
Compound DHigh
Compound EModerate

4.1 Case Study: Antitumor Activity

A study focused on a specific derivative demonstrated its ability to reduce cancer stem cell fractions in breast cancer models by shifting metabolism from lipid to glucose utilization. This indicates not only a direct cytotoxic effect but also an impact on cancer stem cell dynamics .

4.2 Case Study: Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between tetrahydrothieno[3,2-c]pyridine derivatives and their biological targets. These studies revealed critical interactions that contribute to their inhibitory potency against various enzymes involved in cancer progression and metastasis .

5. Conclusion

The biological activity of this compound showcases its potential as an anticancer agent with selective toxicity towards malignant cells and possible applications in antiplatelet therapy. Ongoing research is needed to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Q & A

Q. What are the optimized synthetic routes for (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic pathways include:

  • Ring closure reactions using ethanol under reflux to form the tetrahydrothienopyridine core (e.g., Scheme 1 in ).
  • Functionalization of the pyridine moiety via nucleophilic substitution or coupling reactions. For example, crotyl acetate and tetrahydrothieno[3,2-c]pyridine in DME yield 98% product under iridium catalysis .
  • Deprotection strategies : Hydrochloric acid in methanol effectively removes tert-butoxycarbonyl (Boc) groups .

Q. Critical Variables :

VariableImpact on Yield/PurityExample from Evidence
Solvent ChoicePolar aprotic solvents (DMSO) enhance reactivity (glacial acetic acid/DMSO)
TemperatureReflux (80–120°C) improves cyclization
CatalystsIridium catalysts enable enantioselective amination

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing thienopyridine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity (>97% in commercial samples; ) and detects trace intermediates.
  • X-ray Crystallography : Resolves absolute configuration, as shown for monoclinic crystal systems (e.g., space group C2/c, β = 92.985°) .
  • Melting Point Analysis : Consistency with literature values (e.g., 118–124°C for related compounds; ) indicates purity.

Q. What biological targets are associated with this scaffold, and how are preliminary assays designed?

Methodological Answer :

  • ADP Receptor Antagonism : Derivatives like Prasugrel irreversibly bind P2Y12 receptors to inhibit platelet aggregation .
  • CNS Targets : Thienopyridine derivatives modulate serotonin and dopamine receptors in schizophrenia and depression models .
  • Assay Design :
    • In vitro binding assays : Radiolabeled ligands (e.g., ³H-SCH58261 for ADP receptors).
    • Functional assays : Platelet-rich plasma (PRP) aggregation tests with ADP as agonist .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis of derivatives?

Methodological Answer :

  • Software Tools : SHELXL refines small-molecule structures against high-resolution data but struggles with twinning. SHELXD/E pipelines are robust for macromolecular phasing .
  • Disorder Handling : Partial occupancy modeling is critical for flexible side chains (e.g., cyclopropyl groups in Prasugrel derivatives; ).
  • Example : A monoclinic crystal (a = 32.692 Å, Z = 8) required anisotropic displacement parameters for accurate refinement .

Q. How does stereochemistry at the pyridine-adjacent carbon influence biological activity?

Methodological Answer :

  • Enantioselective Synthesis : Iridium-catalyzed amination achieves >98% enantiomeric excess (e.g., (S)-5-(but-3-en-2-yl) derivatives; ).
  • Activity Correlation : (S)-enantiomers of Prasugrel show 10-fold higher P2Y12 inhibition than (R)-forms .
  • Chiral HPLC : Use Chiralpak® columns with hexane:IPA mobile phases to resolve enantiomers.

Q. What computational strategies predict binding modes to targets like P2Y12 or serotonin receptors?

Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with Ser317 in P2Y12) .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Models : Correlate logP (e.g., 6.036 for trityl-protected intermediates; ) with bioavailability.

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer :

  • Variable Identification : Compare reaction scales (e.g., 1 mmol vs. 10 mmol), purification methods (column chromatography vs. recrystallization), and analytical thresholds.
  • Case Study : A 70% yield discrepancy in thienopyridine synthesis may arise from Boc-deprotection efficiency (HCl concentration, vs. 14).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of solvent polarity or catalyst loading across studies.

Q. What structure-activity relationship (SAR) trends are observed for substitutions on the thienopyridine core?

Methodological Answer :

Substituent PositionBiological ImpactEvidence
2-position (methanol)Hydrophilicity enhances solubility (analogs)
5-position (cyclopropyl)Steric bulk improves receptor selectivity
N-protection (trityl)Increases logP, reduces metabolic clearance

Q. Table 1: Synthetic Conditions for Key Derivatives

DerivativeReagents/ConditionsYieldEvidence
Prasugrel precursorCrotyl acetate, Ir catalyst, DME98%
Boc-deprotected intermediateHCl/MeOH, RT, 1 hr85–90%
Thienopyridine coreEthanol reflux, 12 hr70–75%

Q. Table 2: Crystallographic Data for a Representative Derivative

ParameterValueEvidence
Space groupC2/c
a, b, c (Å)32.692, 6.3772, 18.215
β angle (°)92.985
Z8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Reactant of Route 2
Reactant of Route 2
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.